Cas no 1260011-83-3 (7-Bromo-6-fluoro-1-indanone)
7-Bromo-6-fluoro-1-indanone Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-6-fluoro-1-indanone
- 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 7-BROMO-6-FLUORO-2,3-DIHYDROINDEN-1-ONE
- PVWJFHDXZQXBRZ-UHFFFAOYSA-N
- MFCD18208172
- AS-49475
- 1260011-83-3
- AKOS025395720
- SCHEMBL17605997
- I10801
- CS-0101618
- 1H-Inden-1-one, 7-bromo-6-fluoro-2,3-dihydro-
- A889878
- DB-318294
-
- MDL: MFCD18208172
- Inchi: 1S/C9H6BrFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2
- InChI Key: PVWJFHDXZQXBRZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC2=C1C(CC2)=O)F
Computed Properties
- Exact Mass: 227.95861g/mol
- Monoisotopic Mass: 227.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
7-Bromo-6-fluoro-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B681428-10mg |
7-Bromo-6-Fluoro-1-Indanone |
1260011-83-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B681428-50mg |
7-Bromo-6-Fluoro-1-Indanone |
1260011-83-3 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B681428-100mg |
7-Bromo-6-Fluoro-1-Indanone |
1260011-83-3 | 100mg |
$ 365.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ606-100mg |
7-Bromo-6-fluoro-1-indanone |
1260011-83-3 | 95+% | 100mg |
837CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ606-250mg |
7-Bromo-6-fluoro-1-indanone |
1260011-83-3 | 95+% | 250mg |
1840CNY | 2021-05-07 | |
| abcr | AB460316-250 mg |
7-Bromo-6-fluoro-1-indanone, 95%; . |
1260011-83-3 | 95% | 250mg |
€335.50 | 2023-04-22 | |
| abcr | AB460316-1 g |
7-Bromo-6-fluoro-1-indanone, 95%; . |
1260011-83-3 | 95% | 1g |
€803.10 | 2023-04-22 | |
| Chemenu | CM268938-100mg |
7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one |
1260011-83-3 | 95% | 100mg |
$*** | 2023-04-03 | |
| Chemenu | CM268938-250mg |
7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one |
1260011-83-3 | 95% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM268938-1g |
7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one |
1260011-83-3 | 95% | 1g |
$*** | 2023-04-03 |
7-Bromo-6-fluoro-1-indanone Suppliers
7-Bromo-6-fluoro-1-indanone Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 7-Bromo-6-fluoro-1-indanone
Introduction to 7-Bromo-6-fluoro-1-indanone (CAS No. 1260011-83-3)
7-Bromo-6-fluoro-1-indanone (CAS No. 1260011-83-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique bromo and fluoro substituents, which confer specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research compounds.
The molecular structure of 7-Bromo-6-fluoro-1-indanone consists of a bicyclic indanone framework with a bromine atom at the 7-position and a fluorine atom at the 6-position. This arrangement provides a combination of electron-withdrawing and -donating effects, which can influence the reactivity and stability of the molecule. The indanone core is particularly interesting due to its potential for forming stable intermediates in multi-step synthetic processes.
In recent years, 7-Bromo-6-fluoro-1-indanone has been extensively studied for its applications in the development of novel therapeutic agents. One notable area of research involves its use as a precursor in the synthesis of small molecules targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry (2022) highlighted the role of this compound in the development of inhibitors for kinases involved in cancer progression. The bromo and fluoro substituents were found to enhance the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.
Beyond oncology, 7-Bromo-6-fluoro-1-indanone has also shown promise in other therapeutic areas. A recent publication in the Bioorganic & Medicinal Chemistry Letters (2023) reported its use in the synthesis of compounds with anti-inflammatory properties. The unique electronic properties of the bromo and fluoro groups were found to modulate the activity of key enzymes involved in inflammatory responses, making these derivatives potential candidates for treating inflammatory diseases.
The synthetic versatility of 7-Bromo-6-fluoro-1-indanone is another factor contributing to its significance in chemical research. The compound can undergo various chemical transformations, including nucleophilic substitution, coupling reactions, and functional group interconversions. These reactions enable chemists to introduce a wide range of functional groups, thereby expanding the scope of potential applications. For example, a study published in the Tetrahedron Letters (2021) demonstrated the efficient synthesis of diverse indanone derivatives using this compound as a starting material.
In addition to its role as a synthetic intermediate, 7-Bromo-6-fluoro-1-indanone has been investigated for its intrinsic biological activity. Research conducted at several academic institutions has explored its potential as an antimicrobial agent. The bromo and fluoro substituents were found to enhance the compound's ability to disrupt bacterial cell membranes, leading to improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
The environmental impact and safety profile of 7-Bromo-6-fluoro-1-indanone are also important considerations for its widespread use. Studies have shown that this compound exhibits low toxicity and environmental persistence when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage to ensure worker safety and environmental protection.
In conclusion, 7-Bromo-6-fluoro-1-indanone (CAS No. 1260011-83-3) is a highly valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent starting material for synthesizing a wide range of bioactive molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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